molecular formula C11H14O3 B1200315 Dihydromyristicin CAS No. 52811-28-6

Dihydromyristicin

Cat. No.: B1200315
CAS No.: 52811-28-6
M. Wt: 194.23 g/mol
InChI Key: KRJIWNLPONWPOO-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dihydromyristicin plays a significant role in biochemical reactions. It induces glutathione S-transferase (GST) activity in the liver and small intestinal mucosa, but not in the forestomach, lungs, large intestinal mucosa, or bladder, in mice when administered at a dose of 20 mg/animal . This indicates that this compound interacts with specific enzymes and proteins, enhancing their activity in certain tissues. The nature of these interactions suggests that this compound may have selective effects on different organs and tissues.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to possess anti-inflammatory, antioxidant, and neuroprotective effects . These effects are mediated through its interaction with key signaling molecules and pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by modulating the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes . Additionally, this compound influences the expression of genes involved in inflammation, oxidative stress, and apoptosis, thereby contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound maintains its activity over a certain period, but its effects may diminish with prolonged exposure . This highlights the importance of considering the temporal aspects when evaluating the efficacy of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to induce beneficial effects such as enhanced enzyme activity and reduced inflammation . At higher doses, this compound may exhibit toxic or adverse effects, indicating a threshold beyond which its therapeutic benefits are outweighed by potential risks . This underscores the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to induce the activity of glutathione S-transferase, which is involved in the detoxification of harmful substances . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is selectively taken up by certain tissues, such as the liver and small intestine, where it exerts its effects . The localization and accumulation of this compound in these tissues are crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydromyristicin typically involves the extraction from natural sources such as vine tea. The process includes reflux extraction using ethyl acetate, followed by concentration and impurity removal to obtain a crude extract. Activated carbon is then added for decolorization and filtration, and the filtrate is crystallized to obtain crude crystals. These crystals are further purified by dissolving in ethanol, filtering, crystallizing, and drying .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The methods are designed to achieve high purity and yield, making the compound suitable for widespread application .

Chemical Reactions Analysis

Types of Reactions: Dihydromyristicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced anti-inflammatory and antioxidant properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Dihydromyristicin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of flavonoids on oxidative stress and inflammation. In biology, it is investigated for its potential to modulate cellular signaling pathways and gene expression. In medicine, this compound is explored for its potential to treat inflammatory diseases, liver disorders, and as a neuroprotective agent. Industrially, it is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dihydromyristicin include dihydromyricetin, ampelopsin, and other flavonoids such as quercetin and kaempferol .

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit ROS-mediated signaling pathways. This property makes it particularly effective in reducing inflammation and oxidative stress compared to other flavonoids .

Properties

IUPAC Name

4-methoxy-6-propyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJIWNLPONWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200787
Record name Dihydromyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-28-6
Record name Dihydromyristicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dihydromyristicin compare to myristicin in terms of its effect on benzo[a]pyrene-induced tumorigenesis?

A1: While both myristicin and this compound demonstrate inhibitory effects against benzo[a]pyrene (B[a]P)-induced tumorigenesis in mice, myristicin exhibits a more pronounced effect. [] The study found that myristicin inhibited tumor multiplicity in the lung by 65% and tumor formation in the forestomach by 31%. In contrast, this compound showed a smaller reduction in lung tumor formation and a 27% inhibition in the forestomach. [] This suggests that the saturation of the isolated double bond in myristicin to yield this compound leads to a decrease in inhibitory activity against B[a]P-induced tumorigenesis. []

Q2: What is the proposed mechanism of action for both myristicin and this compound in relation to their chemopreventive properties?

A2: Both myristicin and this compound have been shown to induce glutathione S-transferase (GST) activity in the liver and small intestinal mucosa of mice. [] GSTs are a family of detoxifying enzymes that play a crucial role in protecting cells from damage by reactive oxygen species and electrophilic metabolites, such as those produced by B[a]P. The study proposes that the induction of GST activity by both compounds could be a major mechanism for their inhibitory effects against B[a]P-induced tumorigenesis. []

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